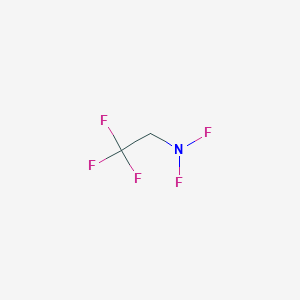![molecular formula C16H26O2 B14288272 [1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol CAS No. 116263-79-7](/img/structure/B14288272.png)
[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and rigidity. The presence of two hydroxyl groups at the 4,4’ positions makes it a diol, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol typically involves the Diels-Alder reaction, followed by various functionalization steps. One common route starts with the preparation of a Diels-Alder adduct from cyclooctatetraene and maleic anhydride. This adduct is then subjected to allylation and ring-closing metathesis to form the bicyclo[2.2.2]octane core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects in various reactions .
Biology
In biology, this compound can be used as a scaffold for designing bioactive molecules. Its stability and rigidity make it suitable for drug design and development.
Medicine
In medicine, derivatives of [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol have shown potential as therapeutic agents. For example, certain derivatives exhibit antitumor activity by inhibiting topoisomerase II and promoting DNA interstrand cross-linking .
Industry
In industry, this compound can be used in the production of polymers and materials with unique mechanical properties. Its rigid structure contributes to the strength and durability of these materials.
Mechanism of Action
The mechanism by which [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes like topoisomerase II, leading to the disruption of DNA replication and cell division . The molecular targets and pathways involved vary based on the functional groups attached to the bicyclo[2.2.2]octane core.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger bicyclic structure and different chemical properties.
Bicyclo[3.3.3]undecane: Another larger bicyclic compound with unique properties.
Uniqueness
What sets [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol apart is its specific arrangement of hydroxyl groups and its rigid, stable structure. This makes it particularly useful in applications requiring high stability and rigidity, such as in the design of bioactive molecules and advanced materials .
Properties
CAS No. |
116263-79-7 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-(4-hydroxy-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-15-7-1-13(2-8-15,3-9-15)14-4-10-16(18,11-5-14)12-6-14/h17-18H,1-12H2 |
InChI Key |
YCJIOLMYKIWUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C34CCC(CC3)(CC4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


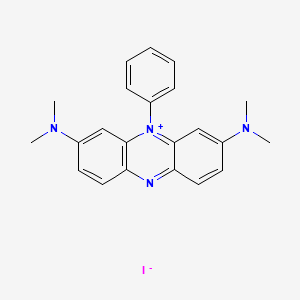
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
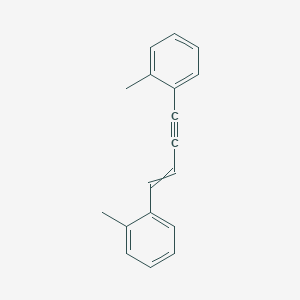
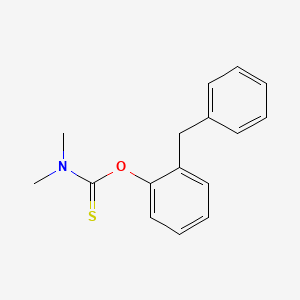
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
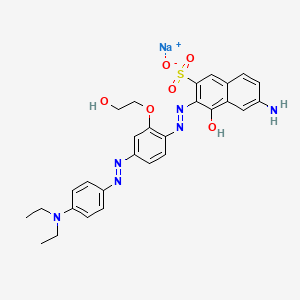
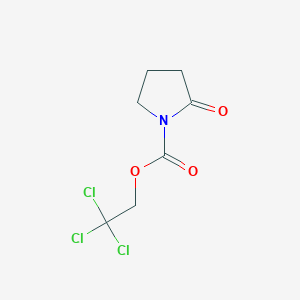
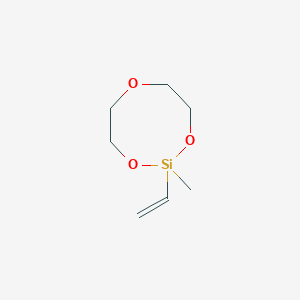
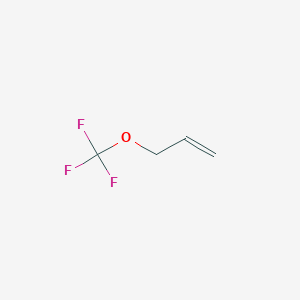

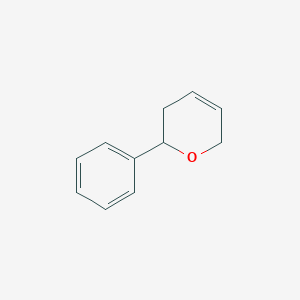
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
